molecular formula C11H14BrNO B1293970 2-bromo-N-(3-methylphenyl)butanamide CAS No. 42276-53-9

2-bromo-N-(3-methylphenyl)butanamide

Cat. No. B1293970
CAS RN: 42276-53-9
M. Wt: 256.14 g/mol
InChI Key: ZMWFOXBOGQLOMZ-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-(3-methylphenyl)butanamide is a brominated amide with potential applications in organic synthesis and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related brominated organic compounds, which can be informative for understanding the chemistry of 2-bromo-N-(3-methylphenyl)butanamide.

Synthesis Analysis

The synthesis of brominated organic compounds is a key area of interest in organic chemistry due to their utility as intermediates in various chemical reactions. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involves NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction to confirm the structure of the synthesized compound . Similarly, the preparation of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates involves selective bromination with N-bromosuccinimide . These methods could potentially be adapted for the synthesis of 2-bromo-N-(3-methylphenyl)butanamide.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for their reactivity and properties. The paper on the coumarin-based fluorescent ATRP initiator provides detailed crystallographic data, indicating a monoclinic system and specific cell dimensions . This level of structural detail is essential for understanding how such compounds might interact in various chemical environments.

Chemical Reactions Analysis

Brominated compounds are known to participate in a variety of chemical reactions. For instance, the bromo-methyl derivatives of furan carboxylates react with secondary amines to form tertiary amines and with nucleophiles to form sulfides and thiocyanates . These reactions highlight the reactivity of brominated intermediates, which is likely relevant to the chemical behavior of 2-bromo-N-(3-methylphenyl)butanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated organic compounds are influenced by their molecular structure. For example, the solubility of triorganotin bromides in water and other polar solvents is reported, which is a function of their molecular geometry and ionic structure . These properties are important for the practical use of such compounds in chemical synthesis and applications.

Future Directions

“2-bromo-N-(3-methylphenyl)butanamide” is currently used for pharmaceutical testing . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

properties

IUPAC Name

2-bromo-N-(3-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-10(12)11(14)13-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWFOXBOGQLOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281006
Record name Butanamide, 2-bromo-N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-methylphenyl)butanamide

CAS RN

42276-53-9
Record name Butanamide, 2-bromo-N-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42276-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-bromo-N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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